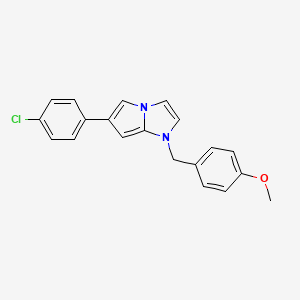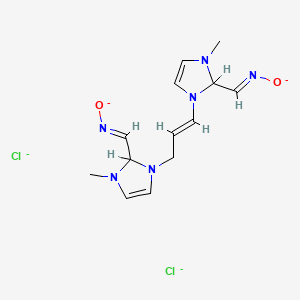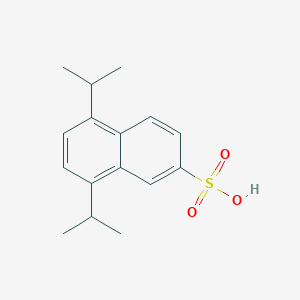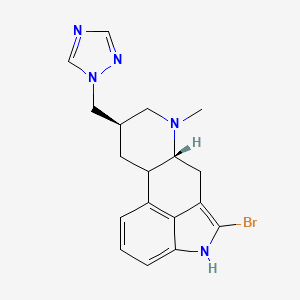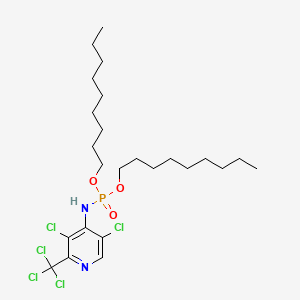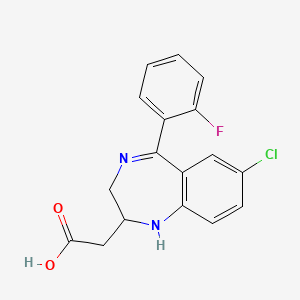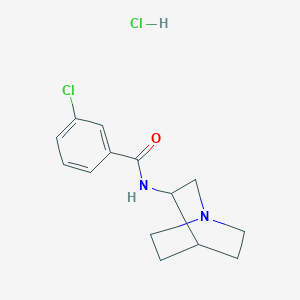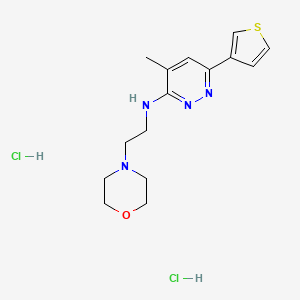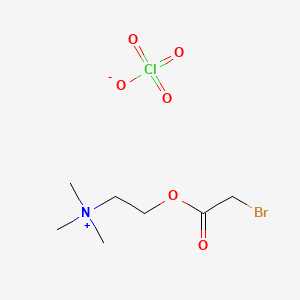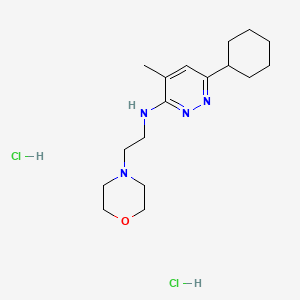
4-Morpholineethanamine, N-(6-cyclohexyl-4-methyl-3-pyridazinyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholineethanamine, N-(6-cyclohexyl-4-methyl-3-pyridazinyl)-, dihydrochloride is a chemical compound with the molecular formula C17H28N4O*2ClH and a molecular weight of 377.357 . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 4-Morpholineethanamine, N-(6-cyclohexyl-4-methyl-3-pyridazinyl)-, dihydrochloride involves several stepsThe final step involves the formation of the morpholineethanamine moiety and its subsequent conversion to the dihydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Morpholineethanamine, N-(6-cyclohexyl-4-methyl-3-pyridazinyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the pyridazine ring can be substituted with other functional groups.
Aplicaciones Científicas De Investigación
4-Morpholineethanamine, N-(6-cyclohexyl-4-methyl-3-pyridazinyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe to study various biological processes.
Medicine: It has potential therapeutic applications and is being investigated for its pharmacological properties.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-Morpholineethanamine, N-(6-cyclohexyl-4-methyl-3-pyridazinyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparación Con Compuestos Similares
4-Morpholineethanamine, N-(6-cyclohexyl-4-methyl-3-pyridazinyl)-, dihydrochloride can be compared with other similar compounds, such as:
- 4-Morpholineethanamine, N-(6-cyclohexyl-4-methyl-3-pyridazinyl)-, monohydrochloride
- 4-Morpholineethanamine, N-(6-cyclohexyl-4-methyl-3-pyridazinyl)-, free base
These compounds share similar structural features but differ in their salt forms or the presence of additional functional groups. The uniqueness of this compound lies in its specific chemical properties and applications .
Propiedades
Número CAS |
94221-58-6 |
|---|---|
Fórmula molecular |
C17H30Cl2N4O |
Peso molecular |
377.3 g/mol |
Nombre IUPAC |
6-cyclohexyl-4-methyl-N-(2-morpholin-4-ylethyl)pyridazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C17H28N4O.2ClH/c1-14-13-16(15-5-3-2-4-6-15)19-20-17(14)18-7-8-21-9-11-22-12-10-21;;/h13,15H,2-12H2,1H3,(H,18,20);2*1H |
Clave InChI |
KZJINYKWJPQATL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN=C1NCCN2CCOCC2)C3CCCCC3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



